The biosynthesis of epicidin 280 is encoded by a gene cluster consisting of five open reading frames: eciI, eciA, eciP, eciB, and eciC. These genes are responsible for the production and modification of the peptide precursor. The biosynthetic pathway involves several steps:
The molecular mass of epicidin 280 has been reported to be approximately 3,133 Da to 3,136 Da. Its amino acid sequence shows a significant similarity (75%) to another lantibiotic known as Pep5. The structure includes several modified residues that are crucial for its biological activity .
Epicidin 280 undergoes various chemical reactions during its biosynthesis:
These reactions are essential for developing the mature active form of epicidin 280.
The mechanism through which epicidin 280 exerts its antimicrobial effects primarily involves disrupting bacterial cell membranes. The unique structural features of epicidin 280 allow it to bind to lipid bilayers effectively:
The precise molecular interactions are still under investigation but are believed to involve electrostatic attractions between the positively charged regions of the peptide and negatively charged membrane components.
Epicidin 280 has potential applications in various scientific fields:
The initial modification step in Epicidin 280 biosynthesis involves the dehydration of serine and threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This process is catalyzed by the dehydratase enzyme EciB (HomB in homologous systems) [1] [3]. EciB belongs to the LanB family of dehydratases specific to class I lantibiotics and operates through a two-step mechanism:
This dehydration is leader peptide-dependent, meaning the N-terminal leader sequence of the pre-peptide (EciA) is essential for recognition and binding by EciB. The core peptide of EciA contains multiple serine and threonine residues targeted for dehydration [1] [3]. In vitro studies on homologous systems indicate EciB likely functions as a dimer, where the monomeric form is inactive. The dimeric structure creates a bifurcated cleft housing the glutamylation domain (N-terminal ~650 residues) and the elimination domain (C-terminal ~240 residues) [3].
Table 1: Key Features of Epicidin 280 Modification Enzymes Compared to Homologs
Enzyme (Function) | Gene | Epicidin 280 Features | Homolog (e.g., Pep5/Nisin) | Reference |
---|---|---|---|---|
Dehydratase | eciB | Dimeric structure; Glutamylation + Elimination domains | LanB (e.g., PepB, NisB) | [1] [3] |
Cyclase | eciC | α,α barrel structure; Zn²⁺ dependent; Catalyzes thioether ring formation | LanC (e.g., PepC, NisC) | [1] [3] |
Protease | eciP | Subtilisin-like serine protease; Cleaves leader peptide after "FNLD"-like motif | LanP (e.g., PepP, NisP) | [1] [2] [3] |
Oxidoreductase | eciO | Putative role in reducing N-terminal oxopropionyl; Not essential for activity | Absent in Pep5; Similar function suspected in Epilancin K7 | [1] |
Following dehydration, the cyclase enzyme EciC (HomC in homologous systems) catalyzes the formation of the characteristic lanthionine (Lan; from Dha + Cys) and β-methyllanthionine (MeLan; from Dhb + Cys) rings [1] [3]. These thioether bridges confer structural stability and are essential for the peptide's target interaction and antimicrobial activity. EciC belongs to the LanC family and is a zinc-dependent enzyme.
The cyclization mechanism involves:
EciC exhibits regio- and stereoselectivity, determining the pattern of ring formation within the core peptide. Epicidin 280 possesses multiple cysteine residues in its core peptide, leading to several intramolecular thioether rings that define its final three-dimensional structure. Mutational studies in homologous systems show that altering cysteine residues disrupts ring formation, abolishes activity, and often leads to precursor instability [1] [3]. EciC possesses an α,α-barrel tertiary structure formed by multiple alpha helices arranged in a toroid, creating a negatively charged active site cavity suitable for binding the modified peptide [3].
Table 2: Cyclization Pattern and Substrate Specificity in Epicidin 280 vs. Homicorcin
Feature | Epicidin 280 | Homicorcin (HomC) | Reference |
---|---|---|---|
Core Peptide Cysteines | 3 Cys residues (based on Pep5 homology ~75%) | 3 Cys residues | [1] [3] |
Predicted Rings | Formation of 3 thioether bridges (Lan/MeLan) | Formation of 3 thioether bridges (Lan/MeLan) | [1] [3] |
Enzyme Structure | α,α barrel; Zn²⁺ dependent; Overall negative charge | α,α barrel; Zn²⁺ dependent; Overall negative charge | [3] |
Leader Dependency | Essential for correct ring formation | Essential for correct ring formation | [3] |
A distinctive feature of the Epicidin 280 gene cluster is the presence of eciO, located upstream of the immunity gene eciI [1]. EciO is hypothesized to be an oxidoreductase involved in modifying the N-terminus of the mature peptide. The proposed mechanism involves:
This modification is not essential for the core antibacterial activity of Epicidin 280 but appears to influence peptide homogeneity and potentially stability. Crucially, heterologous expression of the epicidin cluster without eciO (using Staphylococcus carnosus TM 300 transformed with eciIAPBC) resulted in a peptide that:
The observation of two distinct peaks (masses 3,133 ± 1.5 Da and 3,136 ± 1.5 Da) during purification of wild-type Epicidin 280 is consistent with the presence of peptides carrying the oxopropionyl group and the reduced 2-hydroxypropionyl group, respectively. The identical amino acid composition and bioactivity of these two forms suggest the N-terminal modification primarily affects charge/hydrophobicity rather than the core antimicrobial mechanism [1]. EciO shows significant sequence similarity to proteins in the oxidoreductase family, supporting its proposed enzymatic function [1]. This modification represents a novel step in lantibiotic maturation, highlighting the diversity of post-translational modifications in this class of peptides.
The final maturation step involves the proteolytic removal of the leader peptide from the modified precursor peptide (pre-pro-Epicidin 280). This cleavage is performed by EciP, a subtilisin-like serine protease [1] [2]. The leader peptide, while essential for guiding modification enzymes (EciB, EciC), must be removed to activate the antimicrobial function of the core peptide.
The mechanism of EciP involves:
Processing typically occurs after the peptide is exported from the cell, often facilitated by an associated ABC transporter. While the Pep5 gene cluster includes a dedicated lanT (ABC transporter) gene essential for high yields, the epicidin 280 cluster lacks a dedicated lanT gene [1]. This suggests either that export is handled by a host-encoded transporter or that EciP cleavage might occur intracellularly or be coupled to another transport system. Heterologous expression of the cluster eciIAPBC in S. carnosus successfully produced active Epicidin 280, demonstrating that the core modification and processing enzymes (EciB, EciC, EciP) are sufficient for functional peptide production, even without eciO and a dedicated lanT within the cloned fragment [1]. The cleavage by EciP is highly specific, ensuring precise N-terminus generation of the active lantibiotic.
Table 3: Leader Peptide Processing Steps in Epicidin 280 Maturation
Processing Stage | Key Features | Enzyme/Mechanism | Reference |
---|---|---|---|
Precursor Synthesis | Ribosomal synthesis of pre-pro-EciA (Leader + Core peptide) | Ribosome | [1] |
Modification Guidance | Leader peptide essential for EciB/EciC recognition and activity | Interaction domains on EciB/EciC | [1] [3] |
Cleavage Signal | Recognition motif (e.g., FNLD/FDLEI-like) at leader-core junction | EciP substrate recognition site | [1] [3] |
Proteolytic Cleavage | Hydrolysis of peptide bond at C-terminus of leader | EciP (Serine protease catalytic triad: Ser-His-Asp) | [1] [2] |
Mature Peptide Release | Liberation of active core peptide with specific N-terminus (subject to EciO action) | Export (host transporter?) + EciP activity | [1] |
The intricate, multi-step post-translational modification pathway of Epicidin 280 exemplifies the complexity of lantibiotic biosynthesis. From the initial dehydration and cyclization forming the defining thioether bridges to the unique N-terminal reduction by EciO and the final activating cleavage by EciP, each step is precisely controlled by dedicated enzymes encoded within its compact gene cluster. Understanding these mechanisms provides fundamental insights into lantibiotic diversity and paves the way for bioengineering approaches to develop novel antimicrobial agents.
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